2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine
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Overview
Description
2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine is an organic compound with the molecular formula C9H15NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with isopropylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methylfuran-2-yl)propan-1-amine
- 2-Methyl-5-propionylfuran
- (5-Methylfuran-2-yl)methyl(propan-2-yl)amine hydrochloride
Uniqueness
2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine is unique due to its specific structural features, such as the presence of both a furan ring and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique reactivity and binding characteristics differentiate it from other similar compounds, providing opportunities for novel research and development .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-2-(5-methylfuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-7-4-5-8(11-7)9(2,3)6-10/h4-5H,6,10H2,1-3H3 |
InChI Key |
BSQXXJMXPMIMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CN |
Origin of Product |
United States |
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